Methyl 6-fluoropyrazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

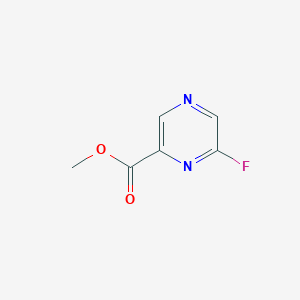

Methyl 6-fluoropyrazine-2-carboxylate is a fluorinated pyrazine derivative with the molecular formula C6H5FN2O2. This compound is characterized by the presence of a fluorine atom at the 6-position of the pyrazine ring and a methyl ester group at the 2-position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoropyrazine-2-carboxylate typically involves the fluorination of pyrazine derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyrazine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 6-fluoropyrazine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced derivatives.

Applications De Recherche Scientifique

Methyl 6-fluoropyrazine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of methyl 6-fluoropyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to increased biological activity. The exact pathways and targets may vary depending on the specific application and the nature of the interacting molecules .

Comparaison Avec Des Composés Similaires

Methyl 6-fluoropyridine-2-carboxylate: A pyridine derivative with similar fluorination and ester functionalities.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with comparable ester and fluorine substitution patterns.

Uniqueness: Methyl 6-fluoropyrazine-2-carboxylate stands out due to its unique pyrazine ring structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific fluorination patterns .

Activité Biologique

Methyl 6-fluoropyrazine-2-carboxylate (CAS Number: 455-71-0) is a fluorinated derivative of pyrazine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound serves as a versatile building block for synthesizing various active pharmaceutical ingredients (APIs) and has demonstrated significant antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound features a methyl carboxylate group at the 2-position and a fluorine atom at the 6-position of the pyrazine ring. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it an attractive candidate for further research.

Biological Activity

1. Antimycobacterial Activity

Research has indicated that fluorinated derivatives of pyrazine, including this compound, exhibit promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In comparative studies, fluorinated analogs have shown enhanced potency compared to their non-fluorinated counterparts. For instance, certain fluorinated compounds were found to be significantly more effective than traditional anti-TB drugs like p-aminosalicylic acid (PAS) and thiacetazone .

2. Anticancer Properties

The cytotoxicity of this compound has been evaluated in various cancer cell lines. A complex formed with ruthenium (Ru) showed notable cytotoxic effects with an IC50 value of approximately 27.5 µM, suggesting its potential as an anticancer agent . Additionally, derivatives synthesized from this compound have been reported to act as selective antagonists of BCL-X(L), a protein involved in regulating apoptosis, with a potency of 14 nM against chronic lymphocytic leukemia cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have explored how different substituents on the pyrazine ring affect lipophilicity and biological efficacy. For example, substituting different halogens or alkyl groups can lead to variations in antimicrobial potency and selectivity .

Case Study 1: Antimycobacterial Screening

In a study aimed at discovering new anti-TB agents, a series of fluorinated pyrazine derivatives were synthesized and tested against M. tuberculosis. This compound was part of this series and exhibited significant inhibition rates compared to standard treatments. The minimal inhibitory concentration (MIC) values were comparable to those of established anti-TB drugs, highlighting its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it could induce apoptosis in various cancer cell lines through its interaction with BCL-X(L). The study demonstrated that derivatives with enhanced lipophilicity showed improved cellular uptake and cytotoxicity, suggesting that structural modifications can optimize therapeutic outcomes .

Summary of Research Findings

| Activity Type | Compound | Target | IC50/MIC Value |

|---|---|---|---|

| Antimycobacterial | This compound | Mycobacterium tuberculosis | Comparable to PAS |

| Anticancer | Ru-complex with this compound | Various cancer cell lines | 27.5 µM |

| Apoptosis Induction | BCL-X(L) antagonist derived from this compound | Chronic lymphocytic leukemia | 14 nM |

Propriétés

IUPAC Name |

methyl 6-fluoropyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAVPAPLNSKPQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.